molecular formula C11H12N4S B10939316 1-(5-methyl-1H-pyrazol-3-yl)-3-phenylthiourea

1-(5-methyl-1H-pyrazol-3-yl)-3-phenylthiourea

Cat. No.: B10939316
M. Wt: 232.31 g/mol
InChI Key: YZYLYOANWPNUNK-UHFFFAOYSA-N
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Description

1-(5-Methyl-1H-pyrazol-3-yl)-3-phenylthiourea is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position and a phenylthiourea moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1H-pyrazol-3-yl)-3-phenylthiourea typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with phenyl isothiocyanate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1H-pyrazol-3-yl)-3-phenylthiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.

    Substitution: Nitric acid, halogens; reactions are conducted in the presence of a catalyst or under acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines or thiols.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

1-(5-Methyl-1H-pyrazol-3-yl)-3-phenylthiourea has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 1-(5-methyl-1H-pyrazol-3-yl)-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

    1-(5-Methyl-1H-pyrazol-3-yl)ethanone: A related compound with a similar pyrazole core but different substituents.

    3-(5-Methyl-1H-pyrazol-3-yl)-2H-chromen-2-one: Another compound featuring a pyrazole ring, known for its biological activities.

Uniqueness: 1-(5-Methyl-1H-pyrazol-3-yl)-3-phenylthiourea is unique due to the presence of both the pyrazole and phenylthiourea moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12N4S

Molecular Weight

232.31 g/mol

IUPAC Name

1-(5-methyl-1H-pyrazol-3-yl)-3-phenylthiourea

InChI

InChI=1S/C11H12N4S/c1-8-7-10(15-14-8)13-11(16)12-9-5-3-2-4-6-9/h2-7H,1H3,(H3,12,13,14,15,16)

InChI Key

YZYLYOANWPNUNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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